molecular formula C11H10F4O2 B14060463 1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14060463
M. Wt: 250.19 g/mol
InChI Key: LKBKDNBDFWZMIG-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one is a chemical compound with the molecular formula C11H10F4O2 It is characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxy group: This can be achieved by reacting a suitable phenol derivative with difluoromethyl ether under basic conditions.

    Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.

    Formation of the propanone moiety: This can be accomplished by reacting the intermediate compound with a suitable ketone precursor under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or difluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and difluoromethyl groups can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one: This compound has a similar structure but with the difluoromethyl group in a different position on the phenyl ring, which can lead to different chemical and biological properties.

    1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one: This compound contains a methylthio group instead of a difluoromethyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-4-(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O2/c1-2-8(16)7-4-3-6(10(12)13)5-9(7)17-11(14)15/h3-5,10-11H,2H2,1H3

InChI Key

LKBKDNBDFWZMIG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)F)OC(F)F

Origin of Product

United States

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